{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene
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Overview
Description
{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene is an organic compound characterized by the presence of a cyclohexanesulfinyl group attached to an ethenylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene typically involves the reaction of cyclohexanesulfinyl chloride with ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated ethenylbenzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfinyl-containing molecules with biological systems. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and surface coatings.
Mechanism of Action
The mechanism of action of {2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the ethenylbenzene moiety. This can lead to the formation of reactive intermediates that can interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
{2-[(S)-Cyclohexanesulfonyl]ethenyl}benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
{2-[(S)-Cyclohexylthio]ethenyl}benzene: Similar structure but with a thioether group instead of a sulfinyl group.
{2-[(S)-Cyclohexanesulfinyl]ethynyl}benzene: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene is unique due to the presence of both the sulfinyl and ethenyl groups, which confer distinct chemical reactivity and potential applications. The stereochemistry of the sulfinyl group (S-configuration) also adds to its uniqueness, as it can influence the compound’s interactions with chiral environments in biological systems.
Properties
CAS No. |
646516-53-2 |
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Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-[(S)-cyclohexylsulfinyl]ethenylbenzene |
InChI |
InChI=1S/C14H18OS/c15-16(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2/t16-/m1/s1 |
InChI Key |
VMDKHJIIKLQCAA-MRXNPFEDSA-N |
Isomeric SMILES |
C1CCC(CC1)[S@](=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)S(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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